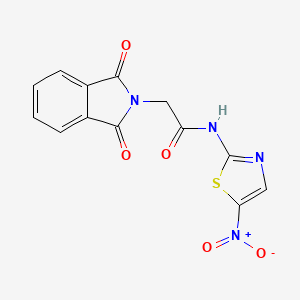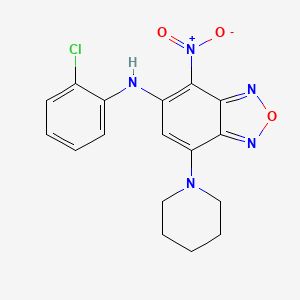
2-methyl-N-(2-oxotetrahydro-3-thienyl)pentanamide
Vue d'ensemble
Description
2-methyl-N-(2-oxotetrahydro-3-thienyl)pentanamide, also known as thioflavin T (ThT), is a fluorescent dye that has been widely used in scientific research for its ability to bind to amyloid fibrils and assist in their detection and characterization. Amyloid fibrils are protein aggregates that are associated with a number of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. ThT has been used to study the formation and structure of amyloid fibrils, as well as to develop diagnostic and therapeutic tools for these diseases.
Mécanisme D'action
ThT binds specifically to amyloid fibrils through hydrogen bonding and hydrophobic interactions. ThT fluorescence is enhanced upon binding to amyloid fibrils, allowing for their detection and characterization.
Biochemical and physiological effects:
ThT has no known biochemical or physiological effects, as it is primarily used as a research tool and not as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ThT in lab experiments include its specificity for amyloid fibrils, its ability to monitor the formation and growth of amyloid fibrils in real time, and its ease of use. However, ThT fluorescence can be affected by factors such as pH, temperature, and the presence of other molecules, which can limit its accuracy and reliability in certain experimental conditions.
Orientations Futures
For ThT research include the development of new fluorescent dyes with improved specificity and sensitivity for amyloid fibrils, as well as the application of ThT and other amyloid-binding dyes in the development of diagnostic and therapeutic tools for neurodegenerative diseases. Additionally, ThT and other amyloid-binding dyes may have applications in the study of other protein aggregates, such as prions and tau protein.
Applications De Recherche Scientifique
ThT is widely used in scientific research for its ability to bind to amyloid fibrils and assist in their detection and characterization. ThT fluorescence can be used to monitor the formation and growth of amyloid fibrils in real time, as well as to determine the concentration and stability of amyloid fibrils. ThT has also been used to develop diagnostic and therapeutic tools for neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases.
Propriétés
IUPAC Name |
2-methyl-N-(2-oxothiolan-3-yl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S/c1-3-4-7(2)9(12)11-8-5-6-14-10(8)13/h7-8H,3-6H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPVYGOCMNUHQEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1CCSC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4,6-dimethyl-2-quinazolinyl)amino]-N-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3953567.png)
![N-{1-[4-(3,5-dimethylisoxazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B3953573.png)
![(8R*,9aS*)-2-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-8-hydroxytetrahydro-2H-pyrido[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3953576.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-(2-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B3953583.png)
![4-[(2-methylpentanoyl)amino]benzamide](/img/structure/B3953585.png)
![9-methoxy-2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B3953588.png)

![5-[4-(benzyloxy)benzylidene]-2-[4-(2-methylphenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B3953600.png)
![4-(2,6-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3953608.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B3953647.png)
![5-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]nicotinamide](/img/structure/B3953652.png)
